Cas no 842144-04-1 (N-[5-bromo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide)

N-[5-bromo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide structure
842144-04-1 structure
Productnaam:N-[5-bromo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide
CAS-nummer:842144-04-1
MF:C10H10BrClN4O
MW:317.569599628448
CID:1821890
PubChem ID:57973904

N-[5-bromo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide Chemische en fysische eigenschappen

Naam en identificatie

    • N-[5-bromo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide
    • KB-258240
    • N-(5-Bromo-2-chloro-pyridin-3-yl)-benzenesulfonamide
    • AK118898
    • N-(5-bromo-2-chloro-3-pyridinyl)benzenesulfonamide
    • N-(5-bromo-2-chloro-4-ethylamino-pyridin-3-yl)cyanoacetamide
    • N-[5-romo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide
    • QC-894
    • N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide
    • N-(5-bromo-2-chloro-4-ethylamino-pyridin-3-yl)-cyanoacetamide
    • N-[5-Bromo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide (ACI)
    • N-(5-Bromo-2-chloro-4-ethylaminopyridin-3-yl)-2-cyanoacetamide
    • AKOS037649864
    • 842144-04-1
    • CS-M1112
    • DB-255477
    • SCHEMBL691441
    • VMPXWJFBEVLLSB-UHFFFAOYSA-N
    • CS-13793
    • N-[5-BROMO-2-CHLORO-4-(ETHYLAMINO)PYRIDIN-3-YL]-2-CYANOACETAMIDE
    • DTXSID401171622
    • Inchi: 1S/C10H10BrClN4O/c1-2-14-8-6(11)5-15-10(12)9(8)16-7(17)3-4-13/h5H,2-3H2,1H3,(H,14,15)(H,16,17)
    • InChI-sleutel: VMPXWJFBEVLLSB-UHFFFAOYSA-N
    • LACHT: N#CCC(NC1C(NCC)=C(Br)C=NC=1Cl)=O

Berekende eigenschappen

  • Exacte massa: 315.97300
  • Monoisotopische massa: 315.97265g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 5
  • Complexiteit: 319
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.5
  • Topologisch pooloppervlak: 77.8Ų

Experimentele eigenschappen

  • PSA: 81.30000
  • LogboekP: 3.50398

N-[5-bromo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N44780-500mg
N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide
842144-04-1
500mg
¥11612.0 2021-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057374-250mg
N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide
842144-04-1 97%
250mg
¥5148.00 2024-07-28
Chemenu
CM341748-250mg
N-[5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl]-2-cyanoacetamide
842144-04-1 95%+
250mg
$1106 2022-06-10
Chemenu
CM341748-100mg
N-[5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl]-2-cyanoacetamide
842144-04-1 95%+
100mg
$664 2022-06-10
Chemenu
CM341748-1g
N-[5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl]-2-cyanoacetamide
842144-04-1 95%+
1g
$2211 2022-06-10
ChemScence
CS-M1112-500mg
N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide
842144-04-1
500mg
$715.0 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057374-1g
N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide
842144-04-1 97%
1g
¥12870.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057374-100mg
N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide
842144-04-1 97%
100mg
¥3088.00 2024-07-28

N-[5-bromo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: 4-Methylmorpholine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  0 °C; 3 h
Referentie
Identification of 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a Novel Inhibitor of AKT Kinase
Heerding, Dirk A.; Rhodes, Nelson; Leber, Jack D.; Clark, Tammy J.; Keenan, Richard M.; et al, Journal of Medicinal Chemistry, 2008, 51(18), 5663-5679

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: 4-Methylmorpholine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dimethylformamide ;  18 h, rt
Referentie
Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells
Eberl, H. Christian ; Werner, Thilo; Reinhard, Friedrich B. ; Lehmann, Stephanie; Thomson, Douglas; et al, Scientific Reports, 2019, 9(1), 1-14

N-[5-bromo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide Raw materials

N-[5-bromo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide Preparation Products

Aanbevolen leveranciers
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
江苏科伦多食品配料有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
江苏科伦多食品配料有限公司